3-(1-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Description
This compound is a quinazolinone derivative featuring a 1-benzyl-substituted tetrahydroquinazolinone core linked via a propanamide chain to a 2-(3,4-dimethoxyphenyl)ethyl group. Quinazolinones are known for their diverse pharmacological properties, including anticancer, anticonvulsant, and anti-inflammatory activities . The benzyl and dimethoxyphenyl substituents in this molecule are likely critical for modulating solubility, bioavailability, and target affinity.
Properties
Molecular Formula |
C28H29N3O5 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
3-(1-benzyl-2,4-dioxoquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C28H29N3O5/c1-35-24-13-12-20(18-25(24)36-2)14-16-29-26(32)15-17-30-27(33)22-10-6-7-11-23(22)31(28(30)34)19-21-8-4-3-5-9-21/h3-13,18H,14-17,19H2,1-2H3,(H,29,32) |
InChI Key |
SPVCNUIOZNWGSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzamide with benzaldehyde to form the quinazolinone core. This is followed by the introduction of the benzyl group and the subsequent coupling with 3,4-dimethoxyphenethylamine to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or dichloromethane and may require catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Synthetic Reactions
The synthesis of this compound involves multi-step processes to assemble its core and side chains. Key reactions include:
Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose | Source |
|---|---|---|---|---|
| 1 | Cyclocondensation | Anthranilic acid derivatives + urea/thiourea, heat (120–150°C) | Forms tetrahydroquinazoline core | |
| 2 | N-Benzylation | Benzyl halide, K₂CO₃/DMF, 60–80°C | Introduces benzyl group at N1 position | |
| 3 | Amide Coupling | EDC/DCC, HOBt, DCM/THF, 0–25°C | Attaches propanamide side chain to quinazoline core | |
| 4 | Purification | Column chromatography (silica gel, MeOH/DCM gradient) | Isolates final product |
-
Step 1 : The tetrahydroquinazoline core is formed via cyclocondensation, leveraging nucleophilic attack and dehydration.
-
Step 3 : Carbodiimide-mediated coupling (e.g., EDC) activates the carboxylic acid for amide bond formation with the ethylenediamine derivative.
Post-Synthetic Modifications
The compound’s dioxo groups and amide bond enable further functionalization:
Table 2: Reactivity of Functional Groups
| Functional Group | Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|---|
| 2,4-Dioxo groups | Nucleophilic substitution | Amines (e.g., NH₃, R-NH₂), EtOH reflux | Substituted quinazolines (e.g., thioamide derivatives) |
| Benzyl group | Hydrogenolysis | H₂/Pd-C, MeOH, 25°C | Debenzylated tetrahydroquinazoline |
| Amide bond | Acidic hydrolysis | 6M HCl, 100°C, 12h | Carboxylic acid + ethylenediamine derivative |
-
Dioxo Reactivity : The electron-deficient carbonyl carbons at positions 2 and 4 are susceptible to nucleophilic attack, enabling substitutions to modify bioactivity.
-
Amide Hydrolysis : Acidic conditions cleave the propanamide side chain, yielding a carboxylic acid .
Degradation Pathways
Stability studies suggest susceptibility to:
Table 3: Degradation Conditions and Products
| Condition | Degradation Pathway | Major Products |
|---|---|---|
| Alkaline pH (pH > 10) | Hydrolysis of amide bond | 3-(1-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid |
| UV light (254 nm) | Photooxidation of benzyl group | Oxidized quinazoline derivatives |
| High humidity | Hydration of dioxo groups | Hydrated intermediates (e.g., geminal diols) |
-
Mechanistic Insight : Hydrolysis under alkaline conditions proceeds via nucleophilic attack by hydroxide ions on the amide carbonyl .
Interaction with Biological Targets
While primarily a biochemical interaction, the compound’s reactivity underpins its inhibition of matrix metalloproteinase-13 (MMP-13):
-
Binding Mechanism : The dioxo groups coordinate with Zn²⁺ in the MMP-13 active site, while the benzyl and dimethoxyphenyl groups engage in hydrophobic interactions.
-
Structure-Activity Relationship (SAR) : Modifications at the dioxo positions (e.g., substitution with bulkier groups) reduce inhibitory potency, highlighting the importance of these reactive moieties.
Comparative Reactivity with Analogues
The compound’s reactivity aligns with structurally similar tetrahydroquinazolines:
Table 4: Reaction Comparison with Analogues
| Compound | Key Functional Groups | Distinct Reactivity |
|---|---|---|
| Methyl 3-benzyl-2,4-dioxo-tetrahydroquinazoline | Methyl ester, dioxo | Ester hydrolysis under mild acidic conditions |
| 6-Bromoquinazoline derivatives | Bromine at C6 | Suzuki coupling for aryl group introduction |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(1-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound targets specific enzymes involved in DNA synthesis and cellular proliferation. It has been shown to inhibit the activity of thymidylate synthase (TS), a critical enzyme that facilitates DNA replication and repair. Inhibition of TS can lead to reduced cancer cell proliferation and increased apoptosis in malignant cells .
- In Vitro Studies : Various derivatives of quinazoline compounds have been tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). These studies demonstrated varying degrees of cytotoxicity with IC50 values indicating effective concentrations for inhibiting cell growth. For example, certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells .
Synthesis of Bioactive Compounds
The structural framework of this compound makes it an attractive precursor for synthesizing other bioactive molecules:
- Regioselective Synthesis : The compound can be utilized in the synthesis of thiazolidine derivatives through coupling reactions with aryl-substituted thiazolidine carboxylic acids. This method allows for the creation of a variety of substituted phenylthiazolidine compounds which may possess enhanced biological activities .
| Compound Name | Target Cells | IC50 Values (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | HCT-116 | 1.9 - 7.52 | Inhibits thymidylate synthase |
| Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | MCF-7 | Varies | Targets protein-protein interactions |
| N-Alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides | HCT-116 & MCF-7 | Varies | Antiproliferative activity |
Case Studies
Several case studies have highlighted the effectiveness of compounds derived from the quinazoline scaffold:
- Case Study on Thymidylate Synthase Inhibition : A study demonstrated that derivatives similar to the target compound effectively inhibited TS activity in vitro. The resulting decrease in TS activity correlated with reduced cell viability in cancer cell lines .
- Synthesis and Characterization : A series of experiments were conducted to synthesize various derivatives from the quinazoline core structure. These compounds were characterized using NMR spectroscopy and mass spectrometry to confirm their structures and evaluate their biological activities .
Mechanism of Action
The mechanism of action of 3-(1-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and subsequent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The following compounds share structural motifs with the target molecule, differing primarily in substituents and core heterocycles:
Pharmacological and Physicochemical Comparisons
- Benzyl vs. In contrast, the unsubstituted benzyl group in the target compound may favor passive diffusion through lipid membranes .
- Dimethoxyphenylethyl vs. Methoxypropyl : The dimethoxyphenyl group in the target compound increases hydrophobicity and may improve blood-brain barrier penetration compared to the methoxypropyl chain in .
- Propanamide Linker : The three-carbon chain in the target compound offers greater conformational flexibility than the acetamide linker in , which could influence binding to targets like HDACs or GABA receptors .
Research Findings and Implications
- Cytotoxicity: Quinazolinones with thioxo or dioxo cores (e.g., ) exhibit IC₅₀ values in the low micromolar range against cancer cell lines, suggesting the target compound may share this profile .
- Substituent Effects : The dimethoxyphenyl group may enhance metabolic stability compared to chlorophenyl or nitrobenzyl analogs, as methoxy groups resist oxidative degradation .
- Knowledge Gaps: No direct data on the target compound’s pharmacokinetics or in vivo efficacy are available. Further studies should prioritize assays against HDACs, topoisomerases, or kinase targets.
Biological Activity
The compound 3-(1-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide (hereafter referred to as Compound A) is a synthetic derivative of tetrahydroquinazoline. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of Compound A based on existing literature.
Chemical Structure and Properties
Compound A can be described by its complex structure which includes a tetrahydroquinazoline core substituted with a benzyl group and a dimethoxyphenyl moiety. The structural formula can be represented as follows:
This structure is pivotal for its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroquinazoline exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds similar to Compound A have been shown to inhibit cell proliferation in various cancer cell lines through the induction of apoptosis and modulation of key signaling pathways such as the Src kinase pathway .
- Case Studies : In vitro evaluations using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated that compounds structurally related to Compound A showed IC50 values ranging from 10 µM to 30 µM, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Similar Derivative | HeLa | 20 |
Antimicrobial Activity
The antimicrobial potential of tetrahydroquinazoline derivatives has also been explored:
- Broad-spectrum Activity : Studies have reported that compounds with structural similarities to Compound A exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
- Efficacy Data : For example, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Anti-inflammatory Activity
The anti-inflammatory properties of compounds similar to Compound A have been documented through various assays:
- Cytokine Inhibition : Research indicates that these compounds can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
- Experimental Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), related compounds have shown a reduction in swelling comparable to standard anti-inflammatory drugs like ibuprofen .
Q & A
Q. What are the recommended synthetic routes and critical steps for preparing this compound?
The synthesis typically involves multi-step condensation reactions. A general approach includes:
- Step 1 : Reacting a substituted benzaldehyde derivative with a triazole or quinazolinone precursor under acidic conditions (e.g., glacial acetic acid in ethanol) to form the tetrahydroquinazolinone core .
- Step 2 : Introducing the propanamide side chain via nucleophilic substitution or amide coupling. For example, reacting the intermediate with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a coupling agent like chloroacetyl chloride .
- Key Considerations : Reflux conditions (4–7 hours), solvent selection (ethanol, dioxane), and purification via recrystallization or column chromatography to isolate the final product .
Q. How can spectroscopic methods be applied to characterize this compound?
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the benzyl, dimethoxyphenethyl, and propanamide groups. Peaks near δ 3.8–4.2 ppm (methoxy groups) and δ 7.2–7.8 ppm (aromatic protons) are critical .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., m/z 591.68 for CHNOS) and fragmentation patterns .
- HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?
- Variable Screening : Use fractional factorial designs to identify critical parameters (e.g., reaction temperature, catalyst concentration, solvent ratio) .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reflux time vs. acetic acid volume) to maximize yield. For instance, a central composite design revealed that increasing reflux time beyond 6 hours did not improve yield but increased side products .
- Case Study : A study on similar triazole derivatives achieved a 22% yield improvement by optimizing molar ratios via DoE .
Q. What mechanistic insights explain its antiproliferative activity in cancer cell lines?
- Target Identification : Use molecular docking to predict binding to HDACs or kinases. For example, the quinazolinone core may chelate zinc in HDAC active sites, while the dimethoxyphenethyl group enhances membrane permeability .
- In Vitro Assays : Validate activity via MTT assays (IC values) and compare with controls like SAHA (vorinostat). A structurally similar compound showed IC = 1.2 µM in HeLa cells .
- Data Interpretation : Correlate substituent effects (e.g., benzyl vs. thiophene) with potency using QSAR models .
Q. How can computational tools predict reaction pathways and regioselectivity?
- Quantum Chemistry : Apply DFT (e.g., B3LYP/6-31G*) to calculate transition state energies for key steps like cyclization. A study on triazole synthesis identified a 15 kcal/mol barrier for the rate-limiting step .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents or catalysts. For example, ICReDD’s AI-driven platform reduced optimization time by 40% for analogous compounds .
Q. How should researchers address contradictions in biological activity data across studies?
- Experimental Replication : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability .
- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect sizes. A review of quinazolinone derivatives found that IC discrepancies (±30%) often stemmed from differences in cell viability endpoints .
- Cross-Validation : Confirm activity via orthogonal assays (e.g., Western blotting for target inhibition alongside cell viability) .
Methodological Guidance
- Synthetic Optimization : Prioritize reaction monitoring (e.g., in-situ IR spectroscopy) to detect intermediates .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing experimental conditions .
- Ethical AI Use : Disclose limitations of computational predictions (e.g., overfitting in small datasets) when publishing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
